{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]thio}acetic acid -

{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]thio}acetic acid

Catalog Number: EVT-3996536
CAS Number:
Molecular Formula: C17H15NO4S
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action

{[3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]thio}acetic acid is suggested to function as a non-lipid agonist of the LPA2 receptor subtype []. Although the exact binding mechanism remains unclear, the compound is believed to mimic the effects of LPA by binding to LPA2 and activating downstream signaling pathways. These pathways may include extracellular signal-regulated kinase 1/2 (ERK1/2) activation and the formation of a signaling complex involving LPA2, Na+-H+ exchange regulatory factor 2 (NHERF2), and thyroid receptor interacting protein 6 (TRIP6) [].

Applications

    Antiapoptotic Agent: {[3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]thio}acetic acid demonstrated antiapoptotic activity in various experimental models []. It effectively reduced the activation of caspases, key enzymes involved in apoptosis, and inhibited DNA fragmentation []. This suggests potential applications in treating diseases involving excessive cell death, such as neurodegenerative disorders and stroke.

    Promoter of Cell Proliferation and Invasion: Research indicates that {[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]thio}acetic acid promoted the invasion of carcinoma cells through human umbilical vein endothelial cell (HUVEC) monolayers, a model for tumor cell metastasis []. It also stimulated the proliferation of fibroblasts, cells involved in wound healing and tissue repair []. These findings highlight its potential use in regenerative medicine or as a target for developing anti-metastatic drugs.

2-((9-oxo-9H-fluoren-2-yl)carbamoyl)benzoic acid (NSC12404)

Compound Description: NSC12404 is a non-lipid, drug-like compound identified through virtual screening as a specific agonist for the lysophosphatidic acid receptor subtype 2 (LPA2). []

Relevance: This compound and {[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]thio}acetic acid share the common feature of being LPA2 receptor subtype specific agonists. While their core structures differ, both were investigated for their antiapoptotic properties, suggesting a potential relationship in their mechanisms of action. []

2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid (GRI977143)

Compound Description: GRI977143 is a non-lipid, drug-like compound identified as a specific agonist for the LPA2 receptor subtype. It has demonstrated antiapoptotic activity by reducing caspase activation, inhibiting poly(ADP-ribose)polymerase 1 cleavage, and preventing DNA fragmentation in various apoptosis models. []

Relevance: GRI977143 is particularly interesting as it shares a significant structural resemblance to {[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]thio}acetic acid. Both compounds contain the 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl moiety attached to a propyl chain, which is further linked to a carboxylic acid group via a sulfur atom. The primary difference lies in the substitution on the benzene ring connected to the sulfur atom. This close structural similarity suggests potentially similar binding interactions with LPA2 and comparable biological effects. []

4,5-dichloro-2-((9-oxo-9H-fluoren-2-yl)carbamoyl)benzoic acid (H2L5547924)

Compound Description: H2L5547924 is a non-lipid, drug-like compound identified through virtual screening, similar to NSC12404. This compound also exhibits specific binding affinity for the LPA2 receptor subtype. []

Relevance: As another LPA2-specific agonist discovered alongside NSC12404 and GRI977143, H2L5547924 emphasizes the structural diversity possible for targeting the LPA2 receptor. Despite its different core structure compared to {[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]thio}acetic acid, its identification in the same study suggests potential overlaps in their biological activities and signaling pathways. []

2-((9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamoyl)benzoic acid (H2L5828102)

Compound Description: H2L5828102 represents another non-lipid, drug-like compound discovered through the same virtual screening effort that yielded NSC12404 and H2L5547924. Similar to its counterparts, this compound also demonstrates specific binding affinity for the LPA2 receptor subtype. []

Relevance: The identification of H2L5828102 further emphasizes the structural diversity among LPA2-specific agonists. Although it differs significantly from {[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]thio}acetic acid in its core structure, its discovery within the same research context highlights the potential for developing various chemical scaffolds to target LPA2 and modulate its downstream signaling. []

6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid hydroxyamide (Scriptaid)

Compound Description: Scriptaid is a novel histone deacetylase inhibitor (HDACi) that has demonstrated significant improvement in the cloning efficiency of somatic cell nuclear transfer (SCNT) embryos in certain species, including pigs. [] It functions by increasing histone acetylation in these embryos. []

Relevance: Scriptaid shares the 1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl moiety with {[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]thio}acetic acid. While their biological applications differ, the presence of this shared structural component suggests potential similarities in their binding modes or interactions with target molecules. []

Properties

Product Name

{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]thio}acetic acid

IUPAC Name

2-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propylsulfanyl]acetic acid

Molecular Formula

C17H15NO4S

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C17H15NO4S/c19-14(20)10-23-9-3-8-18-16(21)12-6-1-4-11-5-2-7-13(15(11)12)17(18)22/h1-2,4-7H,3,8-10H2,(H,19,20)

InChI Key

SQXPHIIZHOUKGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCSCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.